Cotransin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H68N6O8 |

|---|---|

Molecular Weight |

785.0 g/mol |

IUPAC Name |

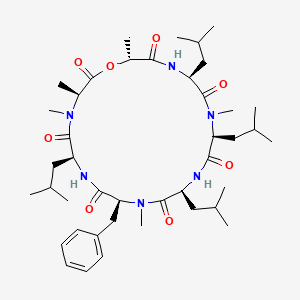

(3S,6S,9S,12S,15S,18S,21R)-9-benzyl-3,4,10,16,21-pentamethyl-6,12,15,18-tetrakis(2-methylpropyl)-1-oxa-4,7,10,13,16,19-hexazacyclohenicosane-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C42H68N6O8/c1-24(2)19-31-39(52)46(11)28(9)42(55)56-29(10)36(49)43-32(20-25(3)4)40(53)47(12)34(22-27(7)8)37(50)45-33(21-26(5)6)41(54)48(13)35(38(51)44-31)23-30-17-15-14-16-18-30/h14-18,24-29,31-35H,19-23H2,1-13H3,(H,43,49)(H,44,51)(H,45,50)/t28-,29+,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

LTYNXERAWVCPAH-OHRKNAERSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cotransin: A Technical Guide to its Inhibition of Protein Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotransin, a cyclic heptadepsipeptide, has emerged as a critical tool for studying and selectively inhibiting protein translocation into the endoplasmic reticulum (ER). This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular target, the intricacies of its inhibitory process, and the experimental methodologies used to elucidate these functions. By directly targeting the Sec61 translocon, this compound offers a unique signal-sequence-discriminatory approach to modulating the biogenesis of a subset of secretory and membrane proteins. This guide is intended to serve as a detailed resource for researchers in cell biology, pharmacology, and drug development.

Introduction: The Sec61 Translocon and Protein Translocation

The majority of secretory and transmembrane proteins are co-translationally imported into the endoplasmic reticulum through a highly conserved protein-conducting channel known as the Sec61 translocon.[1][2] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, forms a central pore through the ER membrane.[3] The process is initiated when a ribosome-nascent chain complex (RNC) is targeted to the ER membrane by the Signal Recognition Particle (SRP), which recognizes a hydrophobic N-terminal signal peptide (SP) on the nascent polypeptide.[2] Upon engagement with the Sec61 translocon, the signal peptide initiates the opening of the channel, allowing the nascent chain to pass into the ER lumen or integrate into the membrane.[4]

This compound is a small molecule inhibitor that selectively blocks this essential process for a subset of proteins.[1][5] Its mechanism is not one of broad, non-specific channel plugging, but rather a nuanced, allosteric modulation of the Sec61 complex that is dependent on the specific signal sequence of the translocating polypeptide.[6][7]

The Molecular Mechanism of Action of this compound

This compound exerts its inhibitory effect through a direct interaction with the Sec61α subunit, the core component of the protein-conducting channel.[3][5] Structural and biochemical studies have revealed a common binding pocket for this compound and other Sec61 inhibitors.[8][9]

Key aspects of this compound's mechanism include:

-

Binding Site: this compound binds to a lipid-exposed pocket on Sec61α, which is formed by the partially open lateral gate and the plug domain.[8][10] The lateral gate, composed of transmembrane helices 2, 3, 7, and 8, is a dynamic region of the translocon that opens to allow the exit of transmembrane domains into the lipid bilayer.[3] The plug domain is a short helical segment that occludes the central pore in the translocon's resting state.[3][8]

-

Stabilization of the Closed State: The binding of this compound to this pocket stabilizes the plug domain in a closed conformation.[8][9] This allosteric effect prevents the displacement of the plug, which is a necessary step for the opening of the translocation pore and the subsequent passage of the nascent polypeptide chain.[6][8]

-

Inhibition of Transmembrane Domain Integration: By locking the lateral gate and plug, this compound effectively traps the nascent transmembrane domain (TMD) within the translocon, preventing its integration into the surrounding lipid bilayer.[5][6] This leads to the accumulation of a pre-integrated intermediate state where the TMD is docked against the cytosolic side of the lateral gate.[6]

-

Signal Sequence Specificity: The inhibitory activity of this compound is remarkably dependent on the amino acid sequence of the N-terminal signal peptide of the target protein.[1][5][7] Proteins with certain signal sequences are highly sensitive to this compound, while others are resistant.[11] This selectivity is thought to arise from differences in how various signal peptides interact with the Sec61 translocon, with some being less able to overcome the this compound-induced stabilization of the closed state.[9] Factors such as the hydrophobicity and helical propensity of the signal peptide play a role in determining sensitivity.[6]

Signaling Pathway of Co-translational Translocation and this compound Inhibition

Caption: this compound's mechanism of action on the co-translational translocation pathway.

Quantitative Data on this compound Activity

The potency of this compound varies depending on the specific substrate protein being inhibited. The following table summarizes key quantitative data from published studies.

| Parameter | Substrate Protein | Cell Line / System | Value | Reference |

| IC50 | Vascular Cell Adhesion Molecule-1 (VCAM1) | Cell-free translocation assay | ~0.5 µM | [7] |

| IC50 | Endothelin B Receptor (ETBR) | HEK 293 cells | 5.4 µM | [12] |

| Effective Conc. | Inhibition of various secreted proteins | COS-7 cells | 5 µM | [7] |

| Effective Conc. | Inhibition of ETBR biosynthesis | HEK 293 cells | 30 µM (for complete block) | [12] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Transcription/Translation and Translocation Assay

This assay reconstitutes the early stages of protein secretion in a cell-free system to directly assess the effect of this compound on translocation.

Objective: To determine if this compound directly inhibits the translocation of a specific protein into ER-derived microsomes.

Materials:

-

Plasmid DNA encoding the protein of interest (e.g., VCAM1 or pre-prolactin).

-

In vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

-

[35S]-Methionine.

-

Canine pancreatic rough ER microsomes (RM).

-

This compound (dissolved in DMSO).

-

DMSO (vehicle control).

-

Proteinase K (PK).

-

Triton X-100.

-

SDS-PAGE reagents.

Protocol:

-

Set up in vitro transcription/translation reactions containing the plasmid DNA, reticulocyte lysate, and [35S]-Methionine.

-

For translocation reactions, supplement the mixture with rough ER microsomes.

-

Add this compound (e.g., 10 µM) or an equivalent volume of DMSO to the respective reactions.

-

Incubate the reactions at 30°C for 60-90 minutes to allow for translation and translocation.

-

To assess translocation, treat aliquots of the reaction with Proteinase K (PK) in the presence or absence of Triton X-100. Proteins successfully translocated into the lumen of the microsomes will be protected from PK digestion, unless the membrane is solubilized with Triton X-100.

-

Stop the PK digestion by adding a protease inhibitor (e.g., PMSF).

-

Analyze the samples by SDS-PAGE and autoradiography. Successful translocation is indicated by the presence of a protected, and often glycosylated, protein band in the PK-treated sample without detergent.[13]

Experimental Workflow: In Vitro Translocation Assay

Caption: Workflow for an in vitro protein translocation assay to test this compound's effect.

Site-Specific Crosslinking

This technique is used to map the proximity of the nascent polypeptide chain to components of the translocon.

Objective: To determine the position of the nascent chain within the Sec61 translocon in the presence of this compound.

Protocol:

-

Generate a series of constructs of the target protein, each with a single cysteine residue at a different position within the transmembrane domain.

-

Synthesize ribosome-nascent chain complexes (RNCs) of a defined length using an in vitro translation system in the absence of microsomes.

-

Isolate the RNCs.

-

Target the RNCs to ER microsomes in the presence or absence of this compound.

-

Introduce a cysteine-specific crosslinking agent (e.g., BMH).

-

Quench the crosslinking reaction.

-

Solubilize the membranes and immunoprecipitate with antibodies against Sec61 subunits (e.g., Sec61α).

-

Analyze the immunoprecipitates by SDS-PAGE and autoradiography to identify crosslinked products. By observing which cysteine positions crosslink to Sec61α in the presence of this compound, the arrested position of the TMD can be mapped.[6]

Conclusion

This compound is a powerful chemical probe that provides insight into the dynamic process of protein translocation. Its mechanism of action, centered on the allosteric stabilization of the closed state of the Sec61 translocon, highlights a key regulatory step in protein biogenesis. The signal-sequence-discriminatory nature of its inhibition underscores the nuanced interactions between nascent polypeptides and the translocation machinery. For researchers in drug development, this compound's ability to selectively inhibit the production of specific proteins by targeting a fundamental cellular process presents a novel therapeutic strategy. Further investigation into the structural determinants of signal sequence sensitivity will undoubtedly pave the way for the design of new, highly selective modulators of protein translocation.

References

- 1. A substrate-specific inhibitor of protein translocation into the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation | PLOS Biology [journals.plos.org]

- 3. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism of this compound action [escholarship.org]

- 6. An allosteric Sec61 inhibitor traps nascent transmembrane helices at the lateral gate | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Biosynthesis of Human Endothelin B Receptor by the Cyclodepsipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Cotransin as a Sec61 Protein Translocation Inhibitor: A Technical Guide

Executive Summary: The Sec61 translocon is the central component of the protein-conducting channel in the endoplasmic reticulum (ER), essential for the biogenesis of most secretory and membrane proteins. Its inhibition presents a promising therapeutic strategy for various diseases, including cancer and viral infections. Cotransin, a cyclic heptadepsipeptide, is a potent, cell-permeable, and substrate-selective inhibitor of Sec61-mediated protein translocation. It acts in a signal-sequence-discriminatory manner, preventing the stable insertion of select nascent polypeptide chains into the Sec61 channel. This guide provides an in-depth overview of this compound's mechanism of action, quantitative activity, substrate selectivity, and the key experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

The Sec61 Translocon and Co-translational Translocation

In eukaryotes, the biogenesis of secretory and many membrane proteins begins with their synthesis on ribosomes in the cytosol. These proteins contain an N-terminal signal peptide or a transmembrane domain that acts as a targeting signal. This signal is recognized by the signal recognition particle (SRP), which then targets the entire ribosome-nascent chain (RNC) complex to the SRP receptor on the ER membrane. The RNC is subsequently transferred to the Sec61 complex, a heterotrimeric channel composed of Sec61α, Sec61β, and Sec61γ subunits.[1][2] The Sec61α subunit forms the central pore, which is gated by a "plug" domain and opens laterally to release transmembrane helices into the lipid bilayer.[1][3] The signal peptide engages the lateral gate, leading to the opening of the channel and allowing the nascent polypeptide to be translocated into the ER lumen.[4][5]

This compound: Mechanism of Action

This compound is a derivative of the fungal metabolite HUN-7293 and functions as a signal-sequence-discriminatory inhibitor of co-translational translocation.[6][7] It directly targets the Sec61α subunit of the translocon.[8][9] Unlike broad-spectrum inhibitors, this compound does not affect the initial steps of SRP recognition or the targeting of the RNC to the ER membrane.[6] Instead, it acts at the level of the translocon itself.

The binding of this compound to Sec61α is thought to allosterically stabilize a conformation of the channel that prevents the productive engagement of specific signal sequences.[10][11] This prevents the stable insertion of the nascent chain and the displacement of the plug domain, thereby blocking translocation.[6][10] The sensitivity to this compound is determined by the biophysical properties of the nascent protein's signal peptide or transmembrane domain, such as its hydrophobicity and helical propensity.[8][11] this compound essentially traps the transmembrane domain in a pre-integrated intermediate state, docked against the cytosolic side of the Sec61 lateral gate.[8][10]

Quantitative Data and Substrate Selectivity

This compound's inhibitory activity is highly dependent on the specific protein substrate. It operates at low micromolar to nanomolar concentrations for sensitive proteins.[6][12] A notable characteristic is its ability to discriminate between different signal sequences.

Table 1: Inhibitory Concentration (IC50) of this compound for Various Protein Targets

| Target Protein | System / Cell Line | IC50 | Reference(s) |

| VCAM-1 | COS-7 Cells | ~0.5 µM | [7] |

| VCAM-1, p-selectin, etc. | General | 0.5 - 5 µM | [12] |

| Endothelin B Receptor (ETBR) | Primary Cultured Astrocytes | 1.3 ± 0.4 µM | [13] |

| HUN-7293 (parent compound) | General | ~1 nM | [7] |

A proteomic study using stable isotope labeling by amino acids in cell culture (SILAC) at a saturating concentration of this compound (30 µM) revealed a broader pattern of selectivity.[14]

Table 2: Summary of Proteomic Analysis of this compound Sensitivity

| Protein Class | This compound Effect | Findings | Reference |

| Secretory Proteins | Sensitive | 50 out of 53 identified secretory proteins showed significantly decreased expression. At saturating concentrations, this compound appears to be a broad inhibitor of this class. | [14] |

| Integral Membrane Proteins | Mostly Resistant | Only 21 out of 164 identified integral membrane proteins were sensitive. This compound largely discriminates between secretory and integral membrane proteins. | [14] |

The study concluded that for integral membrane proteins, sensitivity is associated with a conformational consensus motif in their signal anchor sequences, rather than simple hydrophobicity or length.[14]

Key Experimental Methodologies

The characterization of this compound's mechanism has relied on several key biochemical and cell-based assays.

In Vitro Co-translational Translocation Assay

This cell-free assay directly measures the ability of a nascent protein to be translocated into ER-derived vesicles.

-

Objective: To determine if this compound directly inhibits the translocation of a specific protein into the ER lumen.

-

Methodology:

-

Transcription: An mRNA transcript encoding the protein of interest (e.g., VCAM-1) is generated in vitro.

-

Translation: The mRNA is translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [35S]methionine to radiolabel the nascent protein.

-

Translocation: Canine pancreatic rough ER microsomes (RMs), which are vesicles containing functional translocons, are included in the translation reaction.

-

Inhibition: Reactions are run in the presence of this compound or a vehicle control (DMSO). An inactive analog, nor-cotransin, is often used as a negative control.[7]

-

Protease Protection: After translation, the reaction is treated with Proteinase K. Polypeptides that have been successfully translocated into the RM lumen are protected from digestion.

-

Analysis: Samples are analyzed by SDS-PAGE and autoradiography. A protected, often glycosylated, band indicates successful translocation. The disappearance of this band in the presence of this compound indicates inhibition.[15]

-

Site-Specific Crosslinking

This technique is used to map the interactions between the nascent polypeptide chain and components of the translocon.

-

Objective: To identify which proteins the nascent chain is in proximity to during a translocation-arrested state.

-

Methodology:

-

RNC Generation: Translation is arrested at a specific point to generate homogenous RNCs of a defined length, with the nascent chain still attached to the ribosome.

-

Crosslinking: A chemical crosslinker is added to covalently link the nascent chain to nearby proteins in the RM.

-

This compound Arrest: The experiment is performed in the presence of this compound to trap the nascent chain within the translocon.[8]

-

Immunoprecipitation: The crosslinked products are solubilized, and antibodies against Sec61 subunits (e.g., Sec61α) are used to immunoprecipitate the complex.

-

Analysis: The immunoprecipitated material is analyzed by SDS-PAGE to identify the proteins that were crosslinked to the nascent chain. Studies using this method have shown that this compound traps the nascent chain in close proximity to the cytosolic face of the Sec61 lateral gate.[8]

-

SILAC-Based Quantitative Proteomics Workflow

This workflow allows for the unbiased, global identification of proteins whose expression is affected by this compound.

-

Objective: To identify the full spectrum of secretory and membrane proteins sensitive to this compound inhibition in living cells.

-

Methodology:

-

Metabolic Labeling: Two populations of cells (e.g., HepG2) are cultured. One is grown in "light" medium (containing normal arginine and lysine), and the other in "heavy" medium (containing 13C- and 15N-labeled arginine and lysine).

-

Treatment: The "heavy"-labeled cells are treated with this compound (e.g., 30 µM), while the "light"-labeled cells are treated with a vehicle control.

-

Sample Preparation: After treatment, the cell populations are combined, and proteins from the desired fraction (e.g., secreted proteins from the medium or membrane proteins) are isolated and digested into peptides.

-

Mass Spectrometry: The combined peptide sample is analyzed by LC-MS/MS.

-

Quantification: For each identified peptide, the mass spectrometer detects both a "light" and a "heavy" peak. The ratio of the intensities of these peaks (H/L ratio) reflects the relative abundance of the protein in the treated versus the control sample. A low H/L ratio indicates that this compound inhibited the protein's expression.[14]

-

Conclusion and Future Directions

This compound is a powerful chemical probe for dissecting the molecular mechanics of protein translocation. Its unique signal-sequence selectivity provides a tool to modulate the biogenesis of specific subsets of proteins, distinguishing it from broad-spectrum Sec61 inhibitors.[16][17] The detailed characterization of its mechanism has provided invaluable insights into the dynamic interactions between nascent chains and the Sec61 translocon during integration and translocation.[10] For drug development professionals, the principle of substrate-selective inhibition of the translocon, exemplified by this compound, opens new avenues for therapeutic intervention. By targeting the expression of key disease-relevant proteins like adhesion molecules, growth factor receptors, or cytokines, this approach could lead to novel treatments for inflammatory diseases, cancer, and beyond.[12][18] Future research will likely focus on defining the complete set of human proteins affected by this compound and its analogs and evaluating their efficacy in various disease models.[8]

References

- 1. Sec61 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]

- 3. Structural and Functional Profiling of the Lateral Gate of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanism of Protein Translocation by the Sec61 Translocon Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism of this compound action [escholarship.org]

- 9. mdpi.com [mdpi.com]

- 10. An allosteric Sec61 inhibitor traps nascent transmembrane helices at the lateral gate | eLife [elifesciences.org]

- 11. The signal peptide as a new target for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | TargetMol [targetmol.com]

- 13. Inhibition of Biosynthesis of Human Endothelin B Receptor by the Cyclodepsipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Defining a Conformational Consensus Motif in this compound-Sensitive Signal Sequences: A Proteomic and Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A substrate-specific inhibitor of protein translocation into the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 18. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Signal-Sequence-Discriminatory Nature of Cotransin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cotransin, a cyclic heptadepsipeptide, has emerged as a powerful chemical probe and potential therapeutic lead due to its unique ability to selectively inhibit the cotranslational translocation of a subset of proteins into the endoplasmic reticulum (ER). This inhibitory action is not universal; instead, it exhibits a remarkable dependence on the specific amino acid sequence of the N-terminal signal peptide of the nascent polypeptide chain. This technical guide provides an in-depth exploration of the core principles underlying this compound's signal-sequence-discriminatory nature, its mechanism of action at the Sec61 translocon, and the experimental methodologies used to elucidate these properties. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a tool for basic research and as a template for the development of novel, substrate-selective therapeutics.

Introduction: The Challenge of Targeting Protein Translocation

The translocation of proteins across the endoplasmic reticulum (ER) membrane is a fundamental process for the proper localization and function of a vast number of proteins, including secreted proteins, transmembrane receptors, and ion channels. The central player in this process is the Sec61 translocon, a highly conserved protein-conducting channel. Given its essential role, the Sec61 translocon presents an attractive target for therapeutic intervention. However, the ubiquitous nature of its function poses a significant challenge: broad inhibition of the translocon would likely lead to widespread cellular toxicity.

This compound and its analogs have overcome this hurdle by demonstrating a remarkable degree of substrate selectivity. This selectivity is not based on the mature protein's function or structure, but rather on the transient N-terminal signal sequence that guides the nascent polypeptide to the Sec61 translocon. This unique mechanism of action opens up new avenues for targeting specific disease-relevant proteins at the earliest stages of their biogenesis.

Mechanism of Action: A Gatekeeper at the Sec61 Translocon

This compound exerts its inhibitory effect by directly binding to the α-subunit of the Sec61 translocon (Sec61α). Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a lipid-exposed pocket on Sec61α, near the lateral gate. This binding event does not completely block the channel but rather stabilizes it in a closed or partially closed conformation.

The signal-sequence-discriminatory nature of this compound arises from its ability to interfere with the productive interaction between specific signal sequences and the Sec61 translocon. The binding of a signal sequence to the lateral gate of Sec61 is a critical step that triggers the opening of the channel, allowing the nascent polypeptide to enter the ER lumen or integrate into the membrane. This compound, by occupying a nearby site, allosterically modulates this interaction.

For this compound-sensitive signal sequences, the presence of the drug prevents the signal peptide from effectively engaging and opening the lateral gate. This leads to the arrest of translocation, and the stalled nascent chain is subsequently targeted for degradation by the proteasome. In contrast, this compound-insensitive signal sequences can still productively engage the translocon and initiate translocation, even in the presence of the inhibitor.

Quantitative Analysis of this compound's Signal Sequence Selectivity

The discriminatory power of this compound is best illustrated by comparing its inhibitory potency against a panel of different protein substrates. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison. A lower IC50 value indicates a higher sensitivity to this compound.

| Target Protein | Signal Sequence Type | This compound IC50 | Reference |

| Sensitive Substrates | |||

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Type I transmembrane | ~0.5 µM | [1] |

| P-selectin | Type I transmembrane | 0.5 - 5 µM | [2] |

| Angiotensinogen | Secreted | 0.5 - 5 µM | [2] |

| β-lactamase | Secreted | 0.5 - 5 µM | [2] |

| Corticotropin-releasing factor receptor 1 (CRF1R) | Type I transmembrane (GPCR) | 0.5 - 5 µM | [2] |

| Endothelin B Receptor (ETBR) | Type I transmembrane (GPCR) | 5.4 µM | [3] |

| Human Epidermal Growth Factor Receptor 3 (HER3) | Type I transmembrane | Not specified, but sensitive | [4] |

| Insensitive Substrate | |||

| Preprolactin | Secreted | >10 µM (No significant inhibition) | [5] |

This table summarizes publicly available data and is not exhaustive. The exact IC50 values can vary depending on the experimental system and conditions.

Determinants of this compound Sensitivity: Beyond Simple Hydrophobicity

Initial hypotheses suggested that the hydrophobicity or length of the signal sequence might be the primary determinants of this compound sensitivity. However, comprehensive proteomic and site-directed mutagenesis studies have revealed a more nuanced picture. These studies have shown no direct correlation between either the overall hydrophobicity or the length of a signal sequence and its sensitivity to this compound.

Instead, a conformational consensus motif within the signal anchor sequences (SASs) of sensitive proteins has been identified as a key determinant. This motif is characterized by a specific arrangement of small and bulky amino acid residues that likely influences the conformation of the signal sequence within the Sec61 translocon, thereby affecting its interaction with the this compound-bound state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signal-sequence-discriminatory nature of this compound.

In Vitro Transcription/Translation and Translocation Assay

This assay is fundamental for directly assessing the effect of this compound on the translocation of a specific protein into the ER.

Objective: To determine if this compound inhibits the translocation of a radiolabeled, in vitro-synthesized protein into canine pancreatic microsomes.

Materials:

-

Plasmid DNA encoding the protein of interest (e.g., VCAM-1 or preprolactin) under the control of a T7 or SP6 promoter.

-

In vitro transcription system (e.g., T7 or SP6 RNA polymerase, rNTPs).

-

Rabbit reticulocyte lysate in vitro translation system.

-

[³⁵S]-Methionine.

-

Canine pancreatic rough microsomes (RMs).

-

This compound (dissolved in DMSO).

-

DMSO (vehicle control).

-

Proteinase K.

-

SDS-PAGE reagents and equipment.

-

Phosphorimager or autoradiography film.

Procedure:

-

In Vitro Transcription: Synthesize mRNA from the plasmid DNA template using the appropriate RNA polymerase according to the manufacturer's instructions.

-

In Vitro Translation/Translocation Reaction Setup:

-

In a microcentrifuge tube, combine rabbit reticulocyte lysate, the in vitro transcribed mRNA, [³⁵S]-methionine, and amino acid mixture (lacking methionine).

-

Add this compound to the desired final concentration (e.g., 10 µM). For the control, add an equivalent volume of DMSO.

-

Add canine pancreatic microsomes to the reaction mixture.

-

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for translation and translocation.

-

Protease Protection Assay:

-

Divide each reaction into two aliquots.

-

To one aliquot, add Proteinase K to a final concentration of 100 µg/mL. To the other aliquot, add buffer.

-

Incubate on ice for 30 minutes.

-

Add a protease inhibitor (e.g., PMSF) to stop the reaction.

-

-

Analysis:

-

Analyze the samples by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Expected Results: For a this compound-sensitive protein like VCAM-1, in the presence of this compound, the glycosylated, translocated form of the protein will be absent, and the non-translocated protein will be degraded by Proteinase K. In the DMSO control, a protected, glycosylated band will be visible. For a this compound-insensitive protein like preprolactin, the protected, translocated form will be present in both the DMSO and this compound-treated samples.

-

Site-Directed Mutagenesis of Signal Sequences

This technique is crucial for identifying specific amino acid residues within a signal sequence that are critical for this compound sensitivity.

Objective: To alter specific amino acids in the signal sequence of a this compound-sensitive or -insensitive protein and assess the impact on this compound-mediated inhibition.

Procedure:

-

Primer Design: Design mutagenic primers containing the desired nucleotide changes to alter the amino acid sequence of the signal peptide.

-

Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers.

-

Template DNA Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid DNA into competent E. coli cells.

-

Sequence Verification: Isolate plasmid DNA from the resulting colonies and sequence the insert to confirm the presence of the desired mutation.

-

Functional Analysis: Use the verified mutated plasmid in the In Vitro Transcription/Translation and Translocation Assay (Section 5.1) to determine the effect of the mutation on this compound sensitivity.

Cell-Based Assay for Inhibition of Protein Expression

This assay validates the findings from in vitro experiments in a more physiologically relevant cellular context.

Objective: To quantify the dose-dependent inhibition of a target protein's expression by this compound in cultured cells.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T or a relevant cell line) in a multi-well plate.

-

If the target protein is not endogenously expressed, transfect the cells with an expression vector for the protein.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the total protein concentration of each lysate.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., actin or GAPDH).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using an appropriate substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control.

-

Plot the normalized protein expression as a function of this compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

This compound represents a paradigm-shifting molecule in the study of protein translocation and the development of novel therapeutics. Its signal-sequence-discriminatory mechanism of action provides a blueprint for designing small molecules that can selectively inhibit the biogenesis of specific disease-causing proteins, while leaving the majority of the proteome unaffected. The in-depth understanding of its interaction with the Sec61 translocon, facilitated by structural biology and detailed biochemical assays, is paving the way for the rational design of next-generation this compound analogs with enhanced potency and selectivity.

Future research will likely focus on:

-

Expanding the library of this compound analogs to target a wider range of disease-relevant proteins.

-

Further elucidating the structural and dynamic basis of the interaction between diverse signal sequences and the this compound-bound Sec61 translocon.

-

Translating the promise of this compound into clinical applications for diseases driven by the overexpression of specific secreted or transmembrane proteins, such as certain cancers and inflammatory disorders.

This technical guide provides a solid foundation for researchers and drug developers to understand and leverage the unique properties of this compound in their endeavors to unravel the complexities of protein translocation and to forge new frontiers in precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. Inhibition of Biosynthesis of Human Endothelin B Receptor by the Cyclodepsipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

A Technical Guide to Cotransin's Effect on Endoplasmic Reticulum Protein Entry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cotransin, a cyclic heptadepsipeptide, is a potent and selective inhibitor of protein translocation into the endoplasmic reticulum (ER). It functions by directly targeting the Sec61 translocon, the central component of the protein-conducting channel in the ER membrane.[1][2] Unlike broad-spectrum inhibitors, this compound exhibits a remarkable substrate-specific inhibitory profile, which is dictated by the signal sequence of the nascent polypeptide chain.[1][2][3] This unique mechanism involves stabilizing a closed or partially open conformation of the Sec61 channel, thereby preventing the productive insertion and translocation of a subset of proteins.[4][5][6] This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Mechanism of Action

The entry of most secretory and membrane proteins into the ER is a critical cellular process mediated by the Sec61 translocon. This process, known as co-translational translocation, begins with the recognition of an N-terminal signal peptide on a nascent polypeptide by the signal recognition particle (SRP).[7][8] The SRP-ribosome-nascent chain complex is then targeted to the ER membrane, where it engages with the Sec61 channel.[8][9]

This compound disrupts this process at a post-targeting step.[10] It binds to a lipid-exposed pocket on the Sec61α subunit, near the channel's lateral gate and plug domain.[5][6][11] This binding event is believed to allosterically stabilize the translocon in a translocation-incompetent state.[4][5] By locking the plug domain in a closed position, this compound prevents the opening of the translocation pore, which is essential for the nascent polypeptide to enter the ER lumen.[5][11] Consequently, the translocation of sensitive proteins is aborted, and the stalled nascent chains are often targeted for proteasomal degradation in the cytosol.[12]

The selectivity of this compound is a key feature. A protein's sensitivity is primarily determined by the properties of its signal peptide or transmembrane domain (TMD).[1][13][14] While a definitive consensus motif remains elusive, factors such as the hydrophobicity and helical propensity of the signal sequence appear to influence whether a protein is susceptible to this compound's inhibitory action.[1][14] Proteins with "weaker" or conformationally distinct signal sequences are generally more sensitive.[5]

Quantitative Data on this compound Activity

This compound's inhibitory effect has been quantified across various proteins and cell systems. The half-maximal inhibitory concentration (IC50) varies depending on the substrate protein, highlighting the inhibitor's selectivity.

| Target Protein | System/Cell Line | Assay Type | IC50 / Concentration | Reference |

| VCAM1 | HUVEC cells (ELISA) | Cell-based expression | ~0.5 µM | [3][10] |

| Endothelin B Receptor (ETBR) | HEK 293 cells (Kaede fusion) | Cell-based biosynthesis | 5.4 µM | [15] |

| Endothelin B Receptor (ETBR) | Primary Astrocytes (Binding) | Cell-based binding | 1.3 ± 0.4 µM | [15] |

| VCAM1 | Rabbit reticulocyte lysate | In vitro translocation | Inhibition at 10 µM | [3][16] |

| Pre-prolactin (pPrl) | Rabbit reticulocyte lysate | In vitro translocation | No inhibition at 10 µM | [3][10] |

| P-selectin | HUVEC cells (ELISA) | Cell-based expression | Sensitive | [15] |

| Angiotensinogen | Not specified | Not specified | Sensitive | [15] |

| β-lactamase | Not specified | Not specified | Sensitive | [15] |

| CRF1 Receptor | Not specified | Not specified | Sensitive | [15] |

| General Secreted Proteins | Not specified | Not specified | Blocked at 30 µM | [16] |

| General Integral Membrane Proteins | Not specified | Not specified | Unaffected at 30 µM | [16] |

Experimental Protocols

In Vitro Translation and Translocation Assay

This assay is fundamental for directly assessing the impact of this compound on the translocation of a specific protein into the ER, independent of other cellular processes.

Objective: To determine if this compound directly inhibits the translocation of a protein of interest into ER-derived microsomes.

Materials:

-

Rabbit reticulocyte lysate

-

Plasmid DNA or mRNA transcript encoding the protein of interest (e.g., VCAM1 as a sensitive control, pre-prolactin as a resistant control)

-

[35S]-Methionine

-

Canine pancreatic rough ER microsomes (RM)

-

This compound (and a vehicle control, e.g., DMSO)

-

Proteinase K (PK)

-

Triton X-100

-

SDS-PAGE reagents and autoradiography equipment

Procedure:

-

Transcription (if starting from DNA): Synthesize mRNA from the plasmid template using an in vitro transcription kit.

-

Translation Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, [35S]-Methionine, the mRNA transcript, and either this compound (e.g., 10 µM final concentration) or DMSO.

-

Addition of Microsomes: To the translation mix, add rough ER microsomes (RM). A parallel reaction without RM serves as a negative control for translocation.

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for translation and translocation.

-

Protease Protection: Divide the reaction mixture into aliquots.

-

One aliquot is left untreated.

-

Add Proteinase K (PK) to a second aliquot to digest any non-translocated protein.

-

Add PK and Triton X-100 to a third aliquot. Triton X-100 solubilizes the microsomal membrane, exposing translocated proteins to the protease, serving as a control.

-

-

Incubation with Protease: Incubate the protease-treated samples on ice for 30 minutes.

-

Analysis: Stop the reactions by adding a protease inhibitor and SDS-PAGE sample buffer. Analyze all samples by SDS-PAGE followed by autoradiography.

Interpreting Results:

-

Successful Translocation (DMSO control): A protease-protected, signal-cleaved, and/or glycosylated protein band will be visible in the RM+PK lane. This band will disappear in the RM+PK+Triton X-100 lane.

-

Inhibition by this compound: In the this compound-treated lane, the protease-protected band will be significantly reduced or absent, indicating a block in translocation. The non-translocated precursor protein band will be prominent.

Cell-Based Protein Expression Assay

Objective: To measure the effect of this compound on the steady-state expression level of a target protein in living cells.

Materials:

-

Mammalian cell line (e.g., HEK 293, COS-7)

-

Expression plasmid for the target protein (e.g., VCAM1)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Reagents for Western Blotting or ELISA

Procedure:

-

Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.

-

Transfection: Transfect the cells with the expression plasmid for the target protein.

-

Compound Treatment: After 4-6 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Culture the cells for an additional 24-48 hours.

-

Cell Lysis or Analysis:

-

For Western Blot: Wash the cells with PBS, then lyse them directly in lysis buffer. Collect the lysates.

-

For cell-surface ELISA: Fix the cells and perform an ELISA using a primary antibody against the extracellular domain of the target protein.

-

-

Quantification:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein and a loading control (e.g., actin). Quantify band intensities.

-

ELISA: Measure the colorimetric or fluorescent signal.

-

-

Data Analysis: Normalize the target protein signal to the loading control (for Western Blot) or cell number. Plot the normalized signal against this compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a powerful chemical probe for dissecting the molecular requirements of protein translocation. Its signal-sequence-dependent mechanism of action provides a unique tool for studying the diversity of protein entry pathways into the ER.[1][17] The ability to selectively inhibit the biogenesis of specific proteins, such as those involved in angiogenesis or inflammation, underscores its potential as a lead compound for therapeutic development.[13][15] Future research will likely focus on elucidating the precise structural determinants of this compound sensitivity, identifying the full spectrum of its cellular targets, and optimizing its pharmacological properties for clinical applications.

References

- 1. Molecular mechanism of this compound action [escholarship.org]

- 2. A substrate-specific inhibitor of protein translocation into the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An allosteric Sec61 inhibitor traps nascent transmembrane helices at the lateral gate | eLife [elifesciences.org]

- 5. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common mechanism of Sec61 translocon inhibition by small molecules [escholarship.org]

- 7. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation | PLOS Biology [journals.plos.org]

- 8. Mechanism of Protein Translocation by the Sec61 Translocon Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tauntonlab.ucsf.edu [tauntonlab.ucsf.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Defining a Conformational Consensus Motif in this compound-Sensitive Signal Sequences: A Proteomic and Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Biosynthesis of Human Endothelin B Receptor by the Cyclodepsipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Cotransin: A Technical Guide to its Application in Studying Cotranslational Translocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotranslational translocation is a fundamental biological process responsible for the synthesis and targeting of a vast number of proteins to the endoplasmic reticulum (ER). This process is orchestrated by the Sec61 translocon, a highly conserved protein-conducting channel. Understanding the intricate mechanisms of cotranslational translocation is paramount for cell biology research and for the development of novel therapeutics targeting diseases associated with protein secretion and membrane protein biogenesis. Cotransin, a cyclic heptadepsipeptide, has emerged as a powerful chemical probe for dissecting this pathway. This technical guide provides an in-depth overview of this compound's role in studying cotranslational translocation, detailing its mechanism of action, substrate specificity, and the experimental methodologies employed in its study.

Mechanism of Action of this compound

This compound is a substrate-selective inhibitor of the Sec61 translocon. Unlike general inhibitors of protein synthesis or translocation, this compound exhibits a unique mode of action by targeting a specific subset of proteins as they are being synthesized and translocated into the ER. Its mechanism can be summarized in the following key points:

-

Direct Binding to Sec61α: this compound directly binds to the Sec61α subunit, the central component of the protein-conducting channel.[1]

-

Allosteric Inhibition: It is believed that this compound acts as an allosteric inhibitor. Instead of directly occluding the translocation pore, it binds to a site near the lateral gate of the Sec61 channel. This binding event is thought to stabilize a conformation of the translocon that is incompatible with the productive translocation of certain nascent polypeptides.

-

Signal Peptide and Transmembrane Domain Specificity: The inhibitory effect of this compound is highly dependent on the nature of the signal peptide (SP) or the first transmembrane domain (TMD) of the nascent polypeptide chain. Proteins with specific SP or TMD sequences are sensitive to this compound, while others are resistant. This selectivity is a key feature that makes this compound a valuable tool for studying the diversity of signal sequences and their recognition by the translocon.

-

Trapping of Nascent Chains: this compound is thought to trap the transmembrane domains of sensitive nascent proteins at the lateral gate of the Sec61 translocon, preventing their full translocation into the ER lumen or proper insertion into the ER membrane.[2] This leads to the accumulation of the stalled ribosome-nascent chain complexes at the ER membrane, which are subsequently targeted for degradation by the proteasome.

The following diagram illustrates the proposed mechanism of this compound action:

Caption: Mechanism of this compound Action on the Sec61 Translocon.

Quantitative Data on this compound Activity

The inhibitory potency of this compound is substrate-dependent. The half-maximal inhibitory concentration (IC50) varies for different proteins, reflecting the diverse nature of their signal sequences or transmembrane domains. The following table summarizes the available quantitative data for a selection of this compound-sensitive proteins.

| Substrate Protein | Protein Type | Cell Type/System | IC50 (µM) | Reference(s) |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Type I transmembrane | Human Endothelial Cells | ~0.5 | [3] |

| P-selectin | Type I transmembrane | Not specified | 0.5 - 5 | [1][4] |

| Angiotensinogen | Secreted | Not specified | 0.5 - 5 | [1][4] |

| β-lactamase | Secreted | Not specified | 0.5 - 5 | [1][4] |

| Corticotropin-releasing factor 1 (CRF1) | Type I transmembrane (GPCR) | Not specified | 0.5 - 5 | [1][4] |

| Endothelin B Receptor (ETBR) | Type I transmembrane (GPCR) | Primary cultured astrocytes | 1.3 ± 0.4 | [5] |

| Endothelin B Receptor (ETBR) | Type I transmembrane (GPCR) | HEK 293 cells | 5.4 | [5] |

| Aquaporin 2 (AQP2) | Integral membrane protein | Not specified | Not specified | [6] |

| Human Epidermal Growth Factor Receptor 3 (HER3) | Type I transmembrane | Not specified | Potent inhibitor (CT8 analog) | [3] |

| Tumor Necrosis Factor-α (TNF-α) | Type II transmembrane | Not specified | Not specified | [6] |

Experimental Protocols

The study of this compound's effects on cotranslational translocation relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription/Translation and Translocation Assay

This assay is fundamental for directly assessing the impact of this compound on the translocation of a specific protein into ER-derived microsomes.

Materials:

-

Plasmid DNA encoding the protein of interest with a T7 or SP6 promoter.

-

In vitro transcription kit (e.g., T7 or SP6 RNA polymerase).

-

Rabbit reticulocyte lysate in vitro translation system.

-

[³⁵S]-Methionine.

-

Canine pancreatic rough microsomes (RMs).

-

This compound (dissolved in DMSO).

-

DMSO (vehicle control).

-

RNase-free water.

-

Proteinase K.

-

Triton X-100.

-

SDS-PAGE reagents.

-

Phosphorimager or autoradiography film.

Procedure:

-

In Vitro Transcription: Synthesize mRNA from the plasmid DNA using an in vitro transcription kit according to the manufacturer's instructions. Purify the mRNA.

-

In Vitro Translation and Translocation:

-

Set up translation reactions using the rabbit reticulocyte lysate system. Include the purified mRNA and [³⁵S]-methionine to radiolabel the newly synthesized protein.

-

To experimental tubes, add this compound to the desired final concentration. To control tubes, add an equivalent volume of DMSO.

-

Add rough microsomes to the reactions to allow for cotranslational translocation.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

-

Protease Protection Assay:

-

Following the incubation, divide each reaction into two aliquots.

-

To one aliquot, add Proteinase K to digest any non-translocated protein. Incubate on ice for 30 minutes.

-

To the other aliquot, add buffer without Proteinase K as a control.

-

To assess membrane integrity, a third aliquot can be treated with Proteinase K in the presence of Triton X-100, which solubilizes the microsomal membranes.

-

-

Analysis:

-

Stop the protease digestion by adding a protease inhibitor (e.g., PMSF) and immediately boiling the samples in SDS-PAGE sample buffer.

-

Separate the protein products by SDS-PAGE.

-

Visualize the radiolabeled proteins using a phosphorimager or by autoradiography.

-

Successful translocation is indicated by the presence of a protected, often glycosylated, protein band in the presence of Proteinase K, which is absent or reduced in the presence of this compound.

-

The following diagram outlines the workflow for the in vitro translocation assay:

Caption: Workflow for an in vitro translocation assay to test this compound's effect.

Site-Specific Chemical Crosslinking

This technique is used to identify proteins in close proximity to the nascent polypeptide chain during its transit through the translocon, providing insights into how this compound affects this interaction.

Materials:

-

Plasmids encoding the protein of interest with unique cysteine mutations at specific positions within the signal sequence or transmembrane domain.

-

In vitro transcription/translation system as described above.

-

Canine pancreatic rough microsomes (RMs).

-

This compound.

-

Membrane-permeable, cysteine-reactive crosslinking agent (e.g., bifunctional maleimide (B117702) crosslinkers).

-

Quenching reagent for the crosslinker.

-

Lysis buffer.

-

Antibodies against Sec61 subunits or other potential interacting partners.

-

Protein A/G beads for immunoprecipitation.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Generate Cysteine Mutants: Introduce single cysteine residues at desired locations in the nascent chain via site-directed mutagenesis.

-

In Vitro Translation and Translocation: Perform in vitro translation and translocation as described previously, in the presence or absence of this compound.

-

Crosslinking Reaction:

-

Add the cysteine-reactive crosslinking agent to the reaction mixture and incubate for a specific time to allow covalent bond formation between the cysteine on the nascent chain and nearby proteins.

-

Quench the crosslinking reaction by adding a quenching reagent.

-

-

Immunoprecipitation:

-

Solubilize the microsomes with a mild detergent-containing lysis buffer.

-

Incubate the lysate with an antibody specific for a component of the translocon (e.g., Sec61α).

-

Capture the antibody-protein complexes using Protein A/G beads.

-

-

Analysis:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins and analyze them by SDS-PAGE and autoradiography (to detect the radiolabeled nascent chain) or Western blotting (to identify the crosslinked partner).

-

The appearance of a higher molecular weight band corresponding to the nascent chain crosslinked to a translocon component can reveal changes in the proximity and interaction of the nascent chain with the translocon in the presence of this compound.

-

Signaling Pathways and Logical Relationships

The study of this compound's effects often involves dissecting its impact on cellular signaling pathways that are initiated by the proteins whose translocation it inhibits. For example, by blocking the expression of a cell surface receptor, this compound can be used to probe the downstream consequences of reduced receptor signaling.

The following diagram illustrates a logical workflow for investigating the downstream effects of this compound-mediated inhibition of a generic signaling receptor.

Caption: Logical workflow for studying the impact of this compound on a signaling pathway.

Conclusion

This compound has proven to be an invaluable tool for the detailed investigation of cotranslational translocation. Its unique substrate-selective mechanism of action allows researchers to probe the roles of specific signal sequences and transmembrane domains in the translocation process. The experimental protocols outlined in this guide provide a framework for utilizing this compound to elucidate the intricate steps of protein targeting and insertion into the endoplasmic reticulum. As our understanding of the Sec61 translocon and its associated diseases deepens, the targeted modulation of this pathway with molecules like this compound holds significant promise for future therapeutic interventions. This technical guide serves as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of this compound in their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular mechanism of this compound action [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. Inhibition of Biosynthesis of Human Endothelin B Receptor by the Cyclodepsipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Molecular Target of Cotransin in Eukaryotic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotransin, a cyclic heptadepsipeptide, has emerged as a critical tool for studying protein translocation and a potential therapeutic agent. This document provides a comprehensive technical overview of the molecular target of this compound in eukaryotic cells. It delves into the mechanism of action, summarizes quantitative data on its inhibitory effects, provides detailed experimental protocols for its study, and visualizes the key pathways and experimental workflows. This compound selectively inhibits the cotranslational translocation of a subset of secretory and membrane proteins into the endoplasmic reticulum (ER) by directly targeting the Sec61 translocon complex. This signal-sequence-discriminatory inhibition offers a unique avenue for modulating the expression of specific proteins involved in various disease processes, particularly in inflammation and oncology.

Introduction to this compound and Protein Translocation

The majority of secreted and membrane proteins are synthesized on ribosomes and co-translationally translocated into the endoplasmic reticulum (ER). This fundamental process is orchestrated by the Sec61 translocon, a highly conserved protein-conducting channel. The fidelity of this process is crucial for cellular function, and its dysregulation is implicated in numerous diseases. Small molecules that can modulate the function of the Sec61 translocon are therefore of significant interest, both as research tools and as potential therapeutics.

This compound is a synthetic cyclic heptadepsipeptide that has been identified as a potent and selective inhibitor of Sec61-mediated protein translocation.[1][2] Unlike broad-spectrum inhibitors of protein synthesis, this compound exhibits a remarkable substrate-selectivity, inhibiting the translocation of only a subset of proteins in a signal-sequence-dependent manner.[1][2] This unique property makes this compound an invaluable probe for dissecting the intricacies of protein translocation and for the targeted inhibition of specific protein expression.

The Molecular Target: The Sec61 Translocon

The primary molecular target of this compound in eukaryotic cells is the Sec61 translocon complex , a heterotrimeric protein channel embedded in the ER membrane.[3][4] The core component of this complex is the Sec61α subunit , which forms the aqueous pore through which nascent polypeptide chains pass.[5][6]

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific site on the Sec61α subunit. Cryo-electron microscopy studies have revealed that this compound binds to a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61α.[7][8] This binding event stabilizes the closed conformation of the translocon, preventing the productive insertion and translocation of specific nascent polypeptide chains.[7]

The selectivity of this compound is determined by the amino acid sequence of the N-terminal signal peptide of the nascent protein.[1][4] Signal peptides of this compound-sensitive proteins are unable to effectively engage with the this compound-bound Sec61 channel, leading to the abortive termination of translocation and subsequent degradation of the stalled polypeptide in the cytosol.[9] In contrast, signal peptides of this compound-resistant proteins can still productively engage the translocon and initiate translocation, even in the presence of the inhibitor.

Figure 1: Cotranslational Translocation and this compound Inhibition Pathway.

Quantitative Data on this compound Activity

The inhibitory potency of this compound varies depending on the specific substrate protein. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for a selection of this compound-sensitive proteins.

| Target Protein | Protein Type | Cell Type/System | IC50 (µM) | Reference(s) |

| VCAM-1 | Type I transmembrane | Human endothelial cells | ~0.5 | [1] |

| Endothelin B Receptor (ETBR) | GPCR | Primary cultured astrocytes | 1.3 ± 0.4 | [2] |

| Endothelin B Receptor (ETBR) | GPCR | HEK 293 cells | 5.4 | [2] |

| P-selectin | Type I transmembrane | Human endothelial cells | Low µM range | [2] |

| Angiotensinogen | Secreted protein | In vitro | Low µM range | [2] |

| β-lactamase | Secreted protein | In vitro | Low µM range | [2] |

| CRF1 Receptor | GPCR | In vitro | Low µM range | [2] |

| TNFα | Type II transmembrane | - | - | [9] |

| Aquaporin 2 (AQP2) | Channel protein | - | - | [9] |

| HER3 | Receptor tyrosine kinase | - | - | [9] |

Note: For some proteins, specific IC50 values are not available in the literature, but they have been identified as this compound-sensitive in the low micromolar range.

Impact on Signaling Pathways

By selectively inhibiting the expression of key signaling molecules, this compound can modulate various cellular pathways. A primary example is its impact on inflammatory signaling.

NF-κB Signaling Pathway

Proteins such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and cytokines like Tumor Necrosis Factor-alpha (TNFα) are crucial mediators of the inflammatory response, and their expression is often regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway . By blocking the translocation and subsequent expression of these proteins, this compound can effectively dampen the inflammatory cascade initiated by NF-κB activation.

Figure 2: this compound's Impact on the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the molecular target and mechanism of action of this compound.

In Vitro Transcription/Translation-Translocation Assay

This assay is fundamental for assessing the direct effect of this compound on the translocation of a specific protein into the ER.

Objective: To determine if this compound inhibits the translocation of a protein of interest into ER-derived microsomes in a cell-free system.

Materials:

-

Plasmid DNA encoding the protein of interest under a T7 or SP6 promoter

-

In vitro transcription/translation kit (e.g., Rabbit Reticulocyte Lysate system)

-

[³⁵S]-Methionine

-

Canine pancreatic rough microsomes (RMs)

-

This compound (and a negative control, e.g., DMSO)

-

Proteinase K

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Protocol:

-

In Vitro Transcription and Translation:

-

Set up a 25 µL in vitro transcription/translation reaction according to the manufacturer's protocol.

-

Include 1 µg of plasmid DNA, the appropriate RNA polymerase, and [³⁵S]-Methionine to radiolabel the nascent protein.

-

-

Translocation Reaction:

-

To the translation reaction, add 2 µL of rough microsomes.

-

In parallel reactions, add this compound to the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO as a control.

-

Incubate the reactions at 30°C for 60 minutes to allow for translation and translocation.

-

-

Protease Protection Assay:

-

Following incubation, divide each reaction into two aliquots.

-

To one aliquot, add Proteinase K to a final concentration of 100 µg/mL. To the other, add an equal volume of buffer.

-

Incubate on ice for 30 minutes.

-

Stop the protease digestion by adding a protease inhibitor cocktail or by immediately adding SDS-PAGE sample buffer and boiling.

-

-

Analysis:

-

Resolve the protein products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Expected Outcome: In the absence of this compound, a protease-protected band corresponding to the translocated and signal-cleaved protein should be visible. In the presence of this compound (for a sensitive protein), this protected band should be significantly reduced or absent.

-

Figure 3: Workflow for In Vitro Translocation Assay.

Co-Immunoprecipitation of Sec61 Complex

This protocol is used to isolate the Sec61 complex from cells to study its interaction with other proteins or to confirm the presence of its subunits.

Objective: To immunoprecipitate the endogenous Sec61 complex from mammalian cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Anti-Sec61α antibody

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

-

Elution Buffer: 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer.

-

Western blot reagents

Protocol:

-

Cell Lysis:

-

Grow HeLa cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Remove the beads and add the anti-Sec61α antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

Elute the bound proteins from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against Sec61α, Sec61β, and Sec61γ to confirm the co-immunoprecipitation of the complex.

-

Chemical Cross-linking

Chemical cross-linking can be used to covalently link this compound to its binding partner, Sec61α, providing direct evidence of their interaction.

Objective: To covalently cross-link this compound to the Sec61 complex in vitro.

Materials:

-

Purified Sec61 complex (reconstituted in proteoliposomes or detergent-solubilized)

-

This compound analog with a photo-reactive cross-linking group

-

Homobifunctional cross-linker such as Disuccinimidyl suberate (B1241622) (DSS) or Bis(sulfosuccinimidyl) suberate (BS3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

SDS-PAGE and Western blot reagents

Protocol:

-

Cross-linking Reaction:

-

Incubate the purified Sec61 complex with the this compound analog in a suitable buffer (e.g., PBS, pH 7.4) for 30 minutes at room temperature to allow for binding.

-

Add the cross-linker (e.g., DSS dissolved in DMSO to a final concentration of 1-2 mM).

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Quenching:

-

Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Sec61α antibody.

-

Expected Outcome: A higher molecular weight band corresponding to the Sec61α-Cotransin adduct should be observed.

-

Conclusion

This compound's unique mechanism of action as a signal-sequence-discriminatory inhibitor of the Sec61 translocon makes it a powerful tool for cell biology research and a promising lead for therapeutic development. By directly targeting the central machinery of protein translocation, this compound provides a means to selectively downregulate the expression of specific proteins involved in disease, offering a novel approach to drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other modulators of the Sec61 translocon.

References

- 1. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 3. support.nanotempertech.com [support.nanotempertech.com]

- 4. researchgate.net [researchgate.net]

- 5. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Immunoprecipitation [protocols.io]

- 7. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Immunoprecipitation [protocols.io]

- 9. In vitro Assay for Bacterial Membrane Protein Integration into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Cotransin-Sensitive Signal Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cotransin, a cyclic heptadepsipeptide, selectively inhibits the translocation of a subset of proteins into the endoplasmic reticulum (ER) by targeting their signal sequences. This technical guide provides an in-depth analysis of the biophysical properties that distinguish this compound-sensitive from -resistant signal sequences. Contrary to initial hypotheses, sensitivity is not primarily determined by the length or overall hydrophobicity of the signal peptide. Instead, evidence points towards a conformational consensus motif within the signal sequence as the key determinant. This guide summarizes the available quantitative data, details relevant experimental protocols for studying this compound sensitivity, and provides visual representations of the underlying molecular mechanisms and experimental workflows. Understanding these properties is crucial for the development of novel therapeutics that can selectively modulate the biosynthesis of disease-relevant proteins.

Biophysical Characteristics of this compound-Sensitive vs. -Resistant Signal Sequences

A comprehensive proteomic study utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been instrumental in identifying proteins whose translocation is affected by this compound.[1] Analysis of the signal sequences from these proteins revealed that the majority of secreted proteins are sensitive to this compound, while most integral membrane proteins are resistant.[1]

Quantitative Data Summary

The following tables summarize the key biophysical properties of this compound-sensitive and -resistant signal sequences based on the analysis of a large set of proteins. The hydrophobicity scores were calculated using the Kyte-Doolittle scale.

| Property | This compound-Sensitive Secretory Proteins (n=50) | This compound-Sensitive Integral Membrane Proteins (n=21) | This compound-Resistant Integral Membrane Proteins (n=143) |

| Average Signal Sequence Length (Amino Acids) | 23.4 ± 5.8 | 27.1 ± 9.2 | 26.5 ± 8.7 |

| Average Hydrophobicity Score (Kyte-Doolittle) | 1.85 ± 0.45 | 2.10 ± 0.51 | 2.15 ± 0.48 |

Table 1: Biophysical Properties of Signal Peptides and Signal Anchor Sequences. Data derived from the supplementary information of Klein et al., 2015.[1] The values represent the mean ± standard deviation.

| Property | This compound-Sensitive Signal Anchor Sequences | This compound-Resistant Signal Anchor Sequences |

| Presence of Conformational Consensus Motif | High | Low |

Table 2: Conformational Motif in Signal Anchor Sequences. The presence of a specific conformational motif, rather than simple biophysical parameters, is strongly correlated with this compound sensitivity in signal anchor sequences.[1]

Experimental Protocols

Identification of this compound-Sensitive Proteins using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique to quantify differences in protein abundance between two cell populations.[2][3][4] This protocol is adapted for identifying proteins whose synthesis is inhibited by this compound.

Protocol:

-

Cell Culture and Labeling:

-

Culture two populations of a human cell line (e.g., HepG2) in parallel.

-

Grow one population in "light" medium containing normal L-arginine and L-lysine.

-

Grow the second population in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).

-

Culture for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

-

-

This compound Treatment:

-

Treat the "heavy" labeled cell population with a saturating concentration of this compound (e.g., 30 µM) for a defined period (e.g., 17 hours).

-

Treat the "light" labeled cell population with a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations and lyse them in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate.

-

-

Protein Mixing and Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the mixed proteins using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a software package (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.

-

The ratio of heavy to light (H/L) peak intensities for peptides from a given protein reflects the effect of this compound on its synthesis. A low H/L ratio indicates sensitivity to this compound.

-

In Vitro Transcription/Translation/Translocation Assay